molecular formula C11H18O B2630036 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one CAS No. 54131-39-4

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one

Cat. No. B2630036
CAS RN: 54131-39-4
M. Wt: 166.264
InChI Key: RMUQOFAOACJUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one, commonly known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industry. It is derived from various plant sources, including peppermint, eucalyptus, and pennyroyal. Menthone has been extensively studied for its chemical and biological properties, and its potential applications in various fields.

Scientific Research Applications

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This process involves the Wagner–Meerwein rearrangement stage .

Biological Activity of Camphene Derivatives

Camphene derivatives, such as “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one”, have been found to exhibit diverse biological activities. They can alleviate oxidative stress, reduce skeletal muscle atrophy, and exhibit antibacterial, anti-inflammatory, antioxidant, and antiviral activity . They also show insecticidal properties .

Fungicidal Properties

Thiosemicarbazide derivatives of camphene significantly increase antifungal activity compared to unsubstituted thiosemicarbazide . This highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the development of new fungicides.

Synthesis of Benzo[d]imidazole Derivatives

A three-step synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, prepared from camphor derived diamine, is disclosed . This process highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the synthesis of benzo[d]imidazole derivatives.

Asymmetric Organocatalysis

In the field of asymmetric organocatalysis, “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives can be used as bifunctional hydrogen-bond donor organocatalysts . They allow simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

Pharmaceutical and Biotechnological Industries

Organocatalysis, including the use of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives, is increasingly used in the pharmaceutical and biotechnological industries . This is due to their easy-to-handle reaction conditions, environmentally friendly reagents without potentially toxic metal ions, and readily available tunable organocatalysts operating via different substrate activation modes .

properties

IUPAC Name

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQOFAOACJUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(C1(C)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.